molecular formula C15H18O6 B1323771 Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate CAS No. 951888-43-0

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate

Cat. No.: B1323771
CAS No.: 951888-43-0
M. Wt: 294.3 g/mol
InChI Key: CWBJFPAYPOESSS-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate is an organic compound that features a 1,3-dioxane ring, a methoxybenzoyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate typically involves the formation of the 1,3-dioxane ring through an acetalization reaction. This can be achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. For instance, ethyl orthoformate and 1,3-propanediol can be used with a catalytic amount of N-bromosuccinimide (NBS) to form the 1,3-dioxane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with efficient water removal techniques such as using a Dean-Stark apparatus or molecular sieves. Catalysts like toluenesulfonic acid can be employed to facilitate the reaction under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism by which ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate exerts its effects involves interactions with various molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack. The methoxybenzoyl group may participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate is unique due to the combination of the 1,3-dioxane ring and the methoxybenzoyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential therapeutic uses .

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBJFPAYPOESSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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